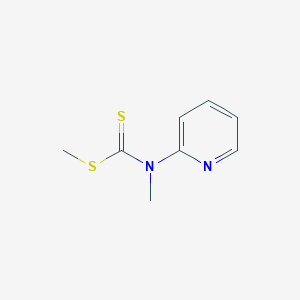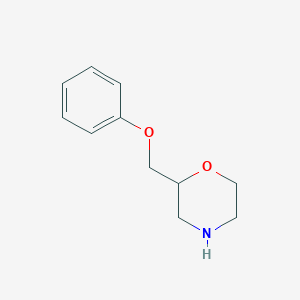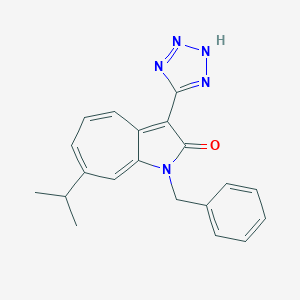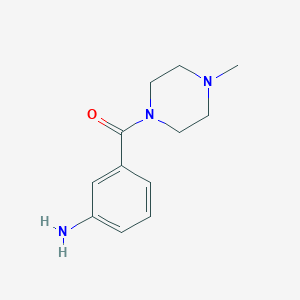![molecular formula C21H21Cl2N7O3 B066268 N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide CAS No. 172701-64-3](/img/structure/B66268.png)
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide, also known as CACP, is a novel compound with potential applications in scientific research. In
Aplicaciones Científicas De Investigación
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Mecanismo De Acción
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide also inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and plays a role in tumor progression and metastasis.
Efectos Bioquímicos Y Fisiológicos
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been found to have no significant adverse effects on body weight, organ weight, hematological parameters, or biochemical parameters. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its specificity for HDAC and CAIX, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
For research include optimization of the synthesis method, development of more effective formulations, and investigation of its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide involves the reaction of 3-chlorophenyl hydrazine with 4-methoxy-1-tosylpyrazole in the presence of triethylamine and subsequent reaction with 4-dimethylaminobenzaldehyde to form the intermediate compound. The intermediate compound is then reacted with 2-chloroacetyl chloride to obtain N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide with purity greater than 98%.
Propiedades
Número CAS |
172701-64-3 |
|---|---|
Nombre del producto |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide |
Fórmula molecular |
C21H21Cl2N7O3 |
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C21H21Cl2N7O3/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(33-3)18(21(32)27-25-17(31)12-22)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3,(H,25,31)(H,27,32) |
Clave InChI |
YJMPSGXKPBCEOJ-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NNC(=O)CCl)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
Sinónimos |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino )phenyl)azo)-4-methoxy-,2-(chloroacetyl)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)




